2-(1H-tetrazol-5-yl)phenol

Übersicht

Beschreibung

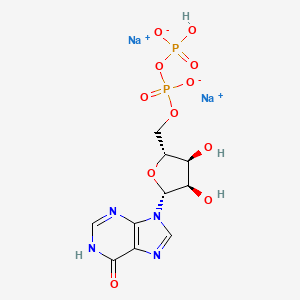

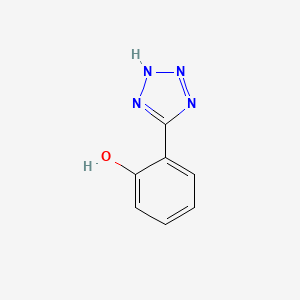

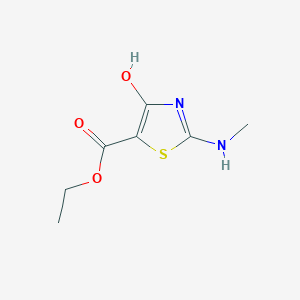

“2-(1H-tetrazol-5-yl)phenol” is a chemical compound with the molecular formula C7H6N4O . It has a molecular weight of 162.15 g/mol . The IUPAC name for this compound is 2-(2H-tetrazol-5-yl)phenol . It’s also known by other names such as 5-(2-HYDROXYPHENYL)-1H-TETRAZOLE .

Molecular Structure Analysis

The molecular structure of “2-(1H-tetrazol-5-yl)phenol” consists of a phenol group attached to a tetrazol ring . The InChI code for this compound is InChI=1S/C7H6N4O/c12-6-4-2-1-3-5(6)7-8-10-11-9-7/h1-4,12H, (H,8,9,10,11) .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-tetrazol-5-yl)phenol” include a molecular weight of 162.15 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 162.05416083 g/mol . The topological polar surface area is 74.7 Ų .Wissenschaftliche Forschungsanwendungen

G Protein-Coupled Receptor-35 Agonists

The compound “2-(1H-tetrazol-5-yl)phenol” has been used in the synthesis of potent G Protein-Coupled Receptor-35 (GPR35) agonists . GPR35 has emerged as a potential target in the treatment of pain and inflammatory and metabolic diseases . The introduction of a 1H-tetrazol-5-yl group significantly increased their potency .

Proteomics Research

“2-(1H-tetrazol-5-yl)phenol” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify potential drug targets, and investigate the mechanisms of disease.

Palladium-Catalyzed Carbon-Carbon Bond Formation

“2-(1H-tetrazol-5-yl)phenol” is used as a reactant for palladium-catalyzed carbon-carbon bond formation, specifically in the Suzuki-Miyaura reaction . This reaction is a type of cross-coupling reaction, used to synthesize biaryls, an important class of compounds in organic chemistry.

Safety and Hazards

The safety data sheet for “2-(1H-tetrazol-5-yl)phenol” indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Zukünftige Richtungen

The future directions for “2-(1H-tetrazol-5-yl)phenol” and its derivatives could involve further exploration of their potential applications in various fields. For instance, some tetrazole derivatives have been studied for their potential use in the treatment of pain and inflammatory and metabolic diseases . Additionally, new complexes constructed based on tetrazol-phenol have been studied for their structures and properties .

Wirkmechanismus

Target of Action

Tetrazole derivatives are known to interact with various biological targets . More research is needed to identify the specific targets of 2-(1H-tetrazol-5-yl)phenol.

Mode of Action

Tetrazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of 2-(1H-tetrazol-5-yl)phenol with its targets remain to be elucidated.

Biochemical Pathways

Tetrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets

Pharmacokinetics

Tetrazole derivatives are generally known for their good bioavailability . More research is needed to outline the specific ADME properties of 2-(1H-tetrazol-5-yl)phenol.

Result of Action

The effects would depend on the specific targets and pathways influenced by the compound

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(1H-tetrazol-5-yl)phenol. For instance, the compound’s reactivity with acidic materials and strong oxidizers can lead to the liberation of corrosive and toxic gases and heat . More research is needed to fully understand how environmental factors influence the action of 2-(1H-tetrazol-5-yl)phenol.

Eigenschaften

IUPAC Name |

2-(2H-tetrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c12-6-4-2-1-3-5(6)7-8-10-11-9-7/h1-4,12H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUQYVARGFDCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNN=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10901155 | |

| Record name | NoName_230 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-tetrazol-5-yl)phenol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the introduction of nitro groups to 2-(1H-tetrazol-5-yl)phenol influence its coordination behavior and the resulting complex structures?

A: The research by Li et al. [] demonstrates that the number and position of nitro groups introduced to the 2-(1H-tetrazol-5-yl)phenol significantly impact its coordination behavior. The study utilized three different precursors: 4-(1H-tetrazol-5-yl)phenol, 3-(1H-tetrazol-5-yl)phenol, and 2-(1H-tetrazol-5-yl)phenol, which underwent in-situ nitration to form various ligands. These ligands, with different degrees and positions of nitration, displayed a range of coordination modes with metal ions (Ag+, Cu2+, Co2+, Zn2+), leading to diverse complex architectures, from discrete 0D structures to 3D frameworks. Specifically, 2-(1H-tetrazol-5-yl)phenol, upon nitration, formed 2,4-dinitro-6-(1H-tetrazol-5-yl)phenol (H2L3), which exhibited a bridging coordination mode with Cu2+ ions, resulting in a 1D chain structure for complex 9 []. This highlights the significant role of nitro group substitution in dictating the ligand's coordination ability and ultimately the final structure of the metal complex.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B1417559.png)

![(2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(methoxyimino)methyl]prop-2-enamide](/img/structure/B1417561.png)

![Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B1417564.png)

![7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid](/img/structure/B1417565.png)

![8-Isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1417567.png)

![Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1417571.png)

![3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1417572.png)

![6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1417580.png)